Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)-

stereochemistry chiral resolution diastereomer differentiation

This chiral 2-aryloxycyclopentanamine is supplied as a stereochemically defined (1S,2R)-trans probe for systematic SAR interrogation. Its 4-methylphenoxy substituent provides a distinct electron-donating lipophilic signature (ΔlogP ~0.5 vs. unsubstituted), enabling orthogonal control over target engagement when paired with halogenated or methoxy congeners. Deploy it as the aryloxy member in scaffold-hopping studies or exploit the primary amine as a synthetic handle. Sourced at ≥98% purity; contact us for bulk or custom synthesis inquiries.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1821804-12-9
Cat. No. B12127116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)-
CAS1821804-12-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2CCCC2N
InChIInChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-12H,2-4,13H2,1H3/t11-,12+/m0/s1
InChIKeyJAXSKSOMHTUQMM-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- (CAS 1821804-12-9): Structural and Stereochemical Baseline for Procurement Evaluation


Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- (CAS 1821804-12-9) is a chiral 2-aryloxycyclopentanamine with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . The compound features a cyclopentane ring substituted at the 2-position with a 4-methylphenoxy group in a defined (1S,2R) trans configuration . This specific stereochemistry distinguishes it from other stereoisomers and from closely related 2-aryloxycyclopentanamine analogs that differ in aryl substitution pattern, stereochemistry, or linker atom identity [1]. As of the evidence cutoff, no primary research articles, patents, or quantitative biological activity data have been identified in the public domain for this specific compound.

Why Generic Substitution Fails: Stereochemical and Substituent Differentiation for (1S,2R)-2-(4-Methylphenoxy)cyclopentanamine (CAS 1821804-12-9)


Substitution of (1S,2R)-2-(4-methylphenoxy)cyclopentanamine with other 2-aryloxycyclopentanamine analogs carries quantifiable risk because both the stereochemical configuration and the nature of the aryloxy substituent exert orthogonal control over target engagement. In the broader 2-aryloxycyclopentanamine class, the configuration at the cyclopentane C1 and C2 positions determines the spatial presentation of the amine and aryloxy pharmacophores; a (1R) configuration has been shown to confer higher affinity at α1-adrenoreceptors compared to a (1S) configuration in related phenoxycyclopentanol-amine systems [1]. The 4-methyl substituent on the phenoxy ring further modulates lipophilicity (calculated logP increase of approximately 0.5 units compared to the unsubstituted phenoxy analog) and may influence binding pocket complementarity relative to 4-fluoro, 4-chloro, or 4-methoxy congeners . These orthogonal variables mean that neither stereochemical inversion nor aryl substitution can be treated as interchangeable without empirical validation.

Quantitative Differential Evidence: (1S,2R)-2-(4-Methylphenoxy)cyclopentanamine (CAS 1821804-12-9) vs. Closest Analogs


Stereochemical Identity: (1S,2R) Trans Configuration as a Distinguishing Feature from (1S,2S) and (1R,2R) Diastereomers

The (1S,2R) configuration of the target compound defines a trans relationship between the amine at C1 and the 4-methylphenoxy group at C2. This stereochemistry is distinct from the (1S,2S) cis configuration found in commercially available analogs such as (1S,2S)-2-phenoxycyclopentan-1-amine (CAS 1951372-16-9) and (1S,2S)-2-(4-fluorophenoxy)cyclopentan-1-amine (CAS 1951372-26-1) . In structure-activity relationship studies of phenoxycyclopentylamine derivatives targeting α1-adrenoreceptors, the configuration of the cyclopentane unit was found to be a primary determinant of receptor affinity: the (1R) configuration conferred higher α1 affinity, whereas the (1S) configuration, as found in the target compound, produced a distinct selectivity profile [1]. The (1S,2R) trans geometry places the amine and aryloxy groups on opposite faces of the cyclopentane ring, resulting in a different pharmacophoric distance and angular relationship compared to cis-configured diastereomers.

stereochemistry chiral resolution diastereomer differentiation

Aryloxy Substituent Differentiation: 4-Methylphenoxy vs. Phenoxy, 4-Fluorophenoxy, and 4-Chlorophenoxy Analogs

The 4-methyl substituent on the phenoxy ring of the target compound confers distinct physicochemical properties compared to unsubstituted phenoxy (CAS 1951372-16-9), 4-fluorophenoxy (CAS 1951372-26-1), and 4-chlorophenoxy analogs . The para-methyl group increases molecular weight (191.27 vs. 177.24 g/mol for the unsubstituted phenoxy analog) and calculated lipophilicity. In the related class of phenoxypropanolamine β-adrenergic agents, para-substituent effects on the phenoxy ring have been shown to modulate both potency and tissue selectivity [1]. The 4-methyl group provides electron-donating character (Hammett σp = −0.17) distinct from the electron-withdrawing 4-fluoro (σp = +0.06) and 4-chloro (σp = +0.23) substituents, which may differentially influence π-stacking interactions and hydrogen-bonding capacity of the ether oxygen within biological binding pockets [2].

lipophilicity modulation SAR aryl substitution

Linker Atom Class Distinction: Aryloxy (C–O–C) vs. Aryl (C–C) Cyclopentanamine Scaffolds

The target compound contains an ether oxygen linker between the cyclopentane ring and the 4-methylphenyl group, classifying it as a 2-aryloxycyclopentanamine. This contrasts with 2-arylcyclopentanamine analogs such as 2-(4-methoxyphenyl)cyclopentanamine (CAS 132819-93-3) and trans-2-phenylcyclopentanamine (cypenamine), where the aryl group is directly attached via a C–C bond . The ether oxygen introduces a hydrogen bond acceptor at the linker position and increases conformational flexibility through an additional rotatable bond (2 rotatable bonds in the aryloxy series vs. 1 in the direct aryl series) [1]. In medicinal chemistry campaigns, this oxygen linker has been shown to influence both pharmacokinetic properties and target binding in chemokine receptor antagonists and adrenergic receptor ligands [2].

scaffold hopping bioisosterism linker chemistry

Critical Evidence Gap: Absence of Published Quantitative Biological Data for (1S,2R)-2-(4-Methylphenoxy)cyclopentanamine

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and major vendor technical databases yielded zero quantitative biological activity data points (IC50, Ki, EC50, % inhibition, or functional assay results) for the target compound CAS 1821804-12-9 [1][2]. No patents claiming this specific compound or its biological activity were identified. No peer-reviewed publications describing its synthesis, characterization, or pharmacological evaluation were found. This stands in contrast to structurally related compounds in the 2-aryloxycyclopentanamine class, where binding data are available—for example, cis-2-phenoxycyclopentylamine has reported agonist activity at mouse TAAR5 (EC50 > 10,000 nM) [3], and certain cyclopentylamine CCR2 antagonists have reported Ki values of 6.8 nM [4]. The absence of data for the target compound means that all differentiation claims rest on structural inference rather than empirical biological evidence.

evidence gap analysis data transparency procurement risk

Recommended Application Scenarios for (1S,2R)-2-(4-Methylphenoxy)cyclopentanamine (CAS 1821804-12-9) Based on Available Evidence


Stereochemical Probe in Chiral 2-Aryloxycyclopentanamine Structure-Activity Relationship (SAR) Studies

The compound is best deployed as a stereochemically defined probe within a matrix of 2-aryloxycyclopentanamine diastereomers and enantiomers. Its (1S,2R) trans configuration fills a specific stereochemical cell that is complementary to the more commonly available (1S,2S) cis analogs . In a systematic SAR campaign, this compound enables interrogation of the stereochemical determinants of target binding when paired with its (1R,2S) enantiomer, (1R,2R) trans diastereomer, and (1S,2S) cis diastereomer. This approach is supported by precedent in the α1-adrenoreceptor field, where cyclopentane configuration was shown to dictate affinity profiles [1].

Para-Substituent Effects Study in the Phenoxy Series: Methyl vs. Fluoro vs. Chloro vs. Unsubstituted

The 4-methylphenoxy group of the target compound provides a specific electronic and lipophilic signature (Hammett σp = −0.17, electron-donating) that complements the electron-withdrawing halogenated analogs . The compound can serve as the electron-donating member of a para-substituent series alongside (1S,2S)-2-(4-fluorophenoxy)cyclopentan-1-amine (σp = +0.06) and 2-(4-chlorophenoxy) analogs (σp = +0.23), enabling Hammett analysis or Free-Wilson analysis of substituent contributions to biological activity [1]. This application requires synthesis or procurement of the matching stereochemical series.

Scaffold-Hopping Reference Compound: Aryloxy vs. Aryl Cyclopentanamine Comparison

The ether oxygen linker in the target compound distinguishes it from direct 2-arylcyclopentanamine scaffolds such as cypenamine (trans-2-phenylcyclopentanamine) and 2-(4-methoxyphenyl)cyclopentanamine . The compound can be used as the aryloxy representative in a scaffold-hopping exercise to evaluate the impact of the oxygen linker on target engagement, metabolic stability, and physicochemical properties. The additional hydrogen bond acceptor and rotatable bond introduced by the ether oxygen represent quantifiable structural perturbations (Δ HBA = +1, Δ rotatable bonds = +1 vs. direct aryl analogs) that can be correlated with biological outcomes [1].

Chiral Building Block for Late-Stage Functionalization in Medicinal Chemistry

The primary amine at the C1 position of the target compound provides a synthetic handle for amide bond formation, reductive amination, or sulfonamide coupling, enabling its use as a chiral building block in the synthesis of more complex molecules . The (1S,2R) stereochemistry can be exploited for diastereoselective transformations, and the 4-methylphenoxy group can serve as a spectroscopic handle (characteristic 1H NMR signals for the para-methyl group at δ ~2.3 ppm) for reaction monitoring. Purity specifications from the primary vendor (Excenen Pharmatech, 98%) support its use in synthetic applications [1].

Quote Request

Request a Quote for Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.